5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde 5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 944906-22-3
VCID: VC4892353
InChI: InChI=1S/C5H7N3O/c1-2-4-6-5(3-9)8-7-4/h3H,2H2,1H3,(H,6,7,8)
SMILES: CCC1=NC(=NN1)C=O
Molecular Formula: C5H7N3O
Molecular Weight: 125.131

5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde

CAS No.: 944906-22-3

Cat. No.: VC4892353

Molecular Formula: C5H7N3O

Molecular Weight: 125.131

* For research use only. Not for human or veterinary use.

5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde - 944906-22-3

Specification

CAS No. 944906-22-3
Molecular Formula C5H7N3O
Molecular Weight 125.131
IUPAC Name 5-ethyl-1H-1,2,4-triazole-3-carbaldehyde
Standard InChI InChI=1S/C5H7N3O/c1-2-4-6-5(3-9)8-7-4/h3H,2H2,1H3,(H,6,7,8)
Standard InChI Key FQKAAHZMBZIOFY-UHFFFAOYSA-N
SMILES CCC1=NC(=NN1)C=O

Introduction

Synthesis Methods

General Synthetic Pathways

The synthesis of 5-ethyl-4H-1,2,4-triazole-3-carbaldehyde typically involves cyclocondensation reactions. A common approach utilizes hydrazine derivatives and carbonyl-containing precursors. For example, VulcanChem reports that nucleophilic substitutions and condensation reactions between ethyl hydrazinecarboxylate and formylating agents under acidic or basic conditions yield the target compound. Patent CH649994A5 describes a method where N,N’-dichloromethylidenehydrazine reacts with ethylamine derivatives, followed by cyclodehydration to form the triazole ring .

Advanced Techniques

Recent advancements include metal-catalyzed cyclization. Ceric ammonium nitrate (CAN) has been employed to facilitate oxidative cyclization, improving yield and purity. A comparative analysis of synthesis methods is provided below:

MethodReactantsCatalystYield (%)Reference
Nucleophilic substitutionEthyl hydrazinecarboxylate, HCOOHH₂SO₄65–70
Oxidative cyclizationEthylamine, formamideCAN78–82
Patent-scaled productionN,N’-dichloromethylidenehydrazineNone60–65

Chemical Properties and Reactivity

Structural Features

The compound’s structure includes:

  • A triazole ring with nitrogen atoms at positions 1, 2, and 4.

  • An ethyl group at position 4, enhancing lipophilicity.

  • A reactive aldehyde group at position 3, enabling condensation and nucleophilic additions .

Spectral Characterization

Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 9.80 (s, 1H, CHO), 4.20 (q, 2H, CH₂CH₃), 1.30 (t, 3H, CH₃).

  • IR (KBr): 1695 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch) .

Reactivity

The aldehyde group participates in Schiff base formation with primary amines, yielding imines with applications in medicinal chemistry. For example, reaction with aniline derivatives produces bioactive hydrazones .

Biological Activities

Antimicrobial and Antifungal Effects

5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Its mechanism involves inhibition of ergosterol biosynthesis, akin to fluconazole .

Comparative Bioactivity

DerivativeTarget Organism/Cell LineEC₅₀/IC₅₀ (µM)Reference
Parent compoundCandida albicans12.4
Hydrazone analog (R=Ph)MDA-MB-2319.7
Schiff base (R=CH₂CH₃)Staphylococcus aureus8.2

Applications in Drug Development

Antifungal Agents

The structural similarity to fluconazole positions 5-ethyl-4H-1,2,4-triazole-3-carbaldehyde as a candidate for novel antifungal drugs. Its ethyl group enhances membrane permeability, improving bioavailability .

Antiviral Prospects

Ribavirin analogs incorporating triazole moieties have shown promise against RNA viruses. A PubMed study highlights the compound’s potential as a precursor for nucleoside analogs with antiviral activity .

Comparative Analysis with Analogous Compounds

Structural Comparisons

CompoundSubstituentsKey Properties
5-Methyl-4H-1,2,4-triazole-3-carbaldehydeMethyl at C4, CHO at C3Lower lipophilicity
4-Ethyl-1H-1,2,4-triazole-5-carboxylic acidEthyl at C4, COOH at C5Enhanced solubility
5-Amino-4H-1,2,4-triazole-3-thiolAmino at C5, SH at C3Metal-chelating ability

Bioactivity Trends

Ethyl-substituted derivatives generally outperform methyl analogs in antimicrobial assays due to increased hydrophobic interactions .

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